octyl alpha-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

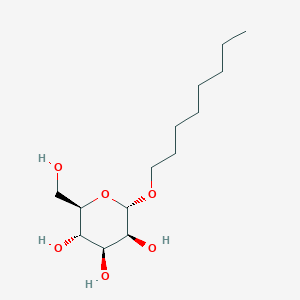

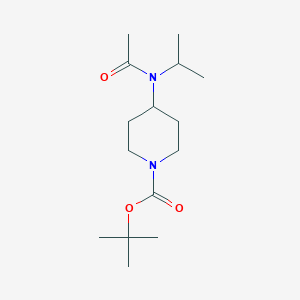

Octyl alpha-D-mannopyranoside (OM) is a nonionic detergent that is widely used in scientific research. It is a sugar-based surfactant that has been shown to be effective in solubilizing membrane proteins and in maintaining their native conformation. OM is also used in various biochemical and biophysical techniques, such as gel electrophoresis, chromatography, and nuclear magnetic resonance spectroscopy. In

作用機序

Octyl alpha-D-mannopyranoside acts by disrupting the lipid bilayer of the membrane, which leads to the solubilization of membrane proteins. It has a hydrophobic tail that interacts with the hydrophobic core of the membrane, and a hydrophilic head that interacts with the aqueous environment. The hydrophobic tail of this compound is inserted into the lipid bilayer, causing the lipids to become disordered and the bilayer to become more fluid. This leads to the solubilization of membrane proteins, which can then be purified or crystallized.

Biochemical and Physiological Effects:

This compound has been shown to have minimal effects on the activity and stability of membrane proteins. It has also been shown to have minimal effects on the lipid bilayer itself, as it does not disrupt the integrity of the membrane. However, this compound can cause some degree of membrane perturbation, which can lead to changes in the lipid composition and fluidity of the membrane. In addition, this compound can cause some degree of toxicity to cells, although the toxicity is generally low.

実験室実験の利点と制限

Octyl alpha-D-mannopyranoside has several advantages over other detergents that are commonly used in membrane protein research. It is nonionic, which means that it does not have a net charge and is less likely to interfere with protein function. It is also relatively mild, which means that it is less likely to denature proteins or disrupt the lipid bilayer. However, this compound has some limitations. It has a relatively low critical micelle concentration (CMC), which means that it may not be effective in solubilizing highly hydrophobic membrane proteins. In addition, this compound can be difficult to handle, as it is prone to foaming and can be sensitive to pH and temperature.

将来の方向性

There are several future directions for the use of octyl alpha-D-mannopyranoside in scientific research. One direction is the development of new surfactants that are more effective in solubilizing highly hydrophobic membrane proteins. Another direction is the use of this compound in the study of membrane protein dynamics, where it can be used to monitor the conformational changes of membrane proteins in real time. Finally, this compound can be used in the development of new drug delivery systems, where it can be used to solubilize drugs and target them to specific cells or tissues.

Conclusion:

This compound is a sugar-based surfactant that is widely used in scientific research. It is effective in solubilizing membrane proteins and maintaining their native conformation. This compound has several advantages over other detergents, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new surfactants and the study of membrane protein dynamics.

合成法

Octyl alpha-D-mannopyranoside is synthesized by the reaction of octyl alcohol with alpha-D-mannopyranosyl chloride in the presence of a base catalyst. The reaction yields a mixture of anomers, which are separated by chromatography. The alpha-anomer is the desired product, which is further purified by recrystallization. The yield of the synthesis is typically around 50%.

科学的研究の応用

Octyl alpha-D-mannopyranoside is commonly used in the purification and stabilization of membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. This compound is also used in the crystallization of membrane proteins, which is a critical step in the determination of their structure by X-ray crystallography. In addition, this compound is used in the study of protein-lipid interactions, where it is used to mimic the lipid bilayer environment.

特性

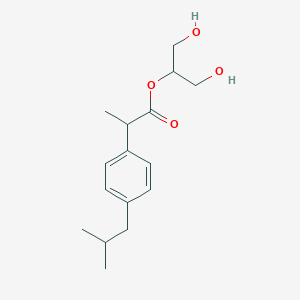

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-DGTMBMJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)